5-ethyl-4-iodo-1,3-oxazole
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Overview
Description
5-ethyl-4-iodo-1,3-oxazole: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of an ethyl group at the 5-position and an iodine atom at the 4-position makes this compound unique. Oxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-ethyl-4-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
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Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base. For this compound, an appropriate aldehyde and TosMIC can be used under basic conditions to form the oxazole ring .
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Palladium-Catalyzed Arylation: This method involves the direct arylation of oxazoles with aryl halides. Using a palladium catalyst, the arylation can be regioselectively directed to the desired position on the oxazole ring .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 5-ethyl-4-iodo-1,3-oxazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiols .
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Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxazole derivatives with different functional groups .
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Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reactions often performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Azides, nitriles, thiols.
Oxidation Products: Oxazole derivatives with various functional groups.
Reduction Products: Reduced oxazole derivatives.
Scientific Research Applications
Chemistry:
5-ethyl-4-iodo-1,3-oxazole is used as a building block in organic synthesis
Biology:
In biological research, oxazole derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the iodine atom in this compound may enhance its biological activity and selectivity .
Medicine:
Oxazole derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases, including infections and cancer .
Industry:
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of 5-ethyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
5-ethyl-4-bromo-1,3-oxazole: Similar structure but with a bromine atom instead of iodine.
5-ethyl-4-chloro-1,3-oxazole: Similar structure but with a chlorine atom instead of iodine.
5-ethyl-4-fluoro-1,3-oxazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
The presence of the iodine atom in 5-ethyl-4-iodo-1,3-oxazole makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and biological activity .
Properties
CAS No. |
2731007-13-7 |
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Molecular Formula |
C5H6INO |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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